molecular formula C12H18N2 B3034388 (1-Adamantylamino)acetonitrile CAS No. 16782-40-4

(1-Adamantylamino)acetonitrile

Cat. No.: B3034388
CAS No.: 16782-40-4
M. Wt: 190.28 g/mol
InChI Key: OHYSSBLWXFRRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Adamantylamino)acetonitrile is an organic compound with the molecular formula C₁₂H₁₈N₂. It features an adamantane structure, which is a tricyclic hydrocarbon, bonded to an amino group and a nitrile group. This compound is notable for its stability and unique structural properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Adamantylamino)acetonitrile typically involves the reaction of adamantanone with acetonitrile in the presence of a base such as potassium hydroxide and a phase transfer catalyst like 18-crown-6. This method is efficient but can be costly due to the reagents required .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions to maximize yield and minimize costs, would apply. The use of continuous flow reactors and greener solvents could be explored to enhance the scalability and environmental friendliness of the process.

Chemical Reactions Analysis

Types of Reactions: (1-Adamantylamino)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used to reduce the nitrile group to an amine.

    Oxidation: Potassium permanganate (KMnO₄) can be used to oxidize the nitrile group to a carboxylic acid.

Major Products:

    Reduction Product: (1-Adamantylamino)methylamine.

    Oxidation Product: (1-Adamantylamino)acetic acid.

Scientific Research Applications

(1-Adamantylamino)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity, including antiviral and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and unique structural features.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1-Adamantylamino)acetonitrile is not fully understood. its structural features suggest it could interact with various molecular targets, including enzymes and receptors. The adamantane moiety is known for enhancing the stability and bioavailability of compounds, which could contribute to its effects in biological systems .

Comparison with Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug featuring an adamantane structure.

    Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane moiety.

Uniqueness: (1-Adamantylamino)acetonitrile is unique due to the presence of both an amino group and a nitrile group attached to the adamantane structure.

Properties

IUPAC Name

2-(1-adamantylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,2-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYSSBLWXFRRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233239
Record name 2-(Tricyclo[3.3.1.13,7]dec-1-ylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16782-40-4
Record name 2-(Tricyclo[3.3.1.13,7]dec-1-ylamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16782-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Tricyclo[3.3.1.13,7]dec-1-ylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Adamantylamino)acetonitrile
Reactant of Route 2
Reactant of Route 2
(1-Adamantylamino)acetonitrile
Reactant of Route 3
Reactant of Route 3
(1-Adamantylamino)acetonitrile
Reactant of Route 4
Reactant of Route 4
(1-Adamantylamino)acetonitrile
Reactant of Route 5
(1-Adamantylamino)acetonitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(1-Adamantylamino)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.